2'-Deoxycytidine 3'-monophosphate ammonium salt

Vue d'ensemble

Description

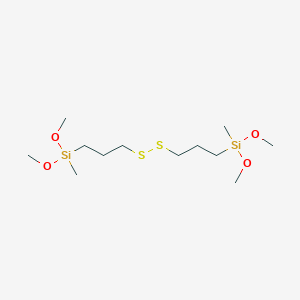

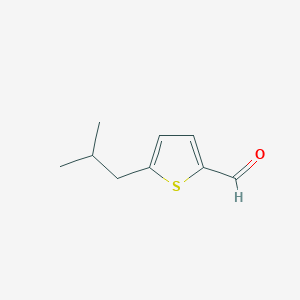

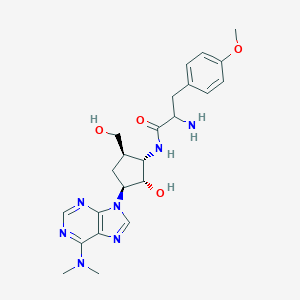

"2'-Deoxycytidine 3'-monophosphate ammonium salt" is a nucleotide involved in various biochemical processes, including DNA synthesis and repair. It serves as a monomer in the DNA structure, providing a framework for understanding its synthesis, molecular structure, reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 2'-Deoxycytidine 3'-monophosphate ammonium salt can be approached through enzymatic methods, offering a sustainable alternative to traditional chemical synthesis. These methods involve phosphoribosyltransferases (PRTs) as biocatalysts, which facilitate the synthesis of nucleoside-5'-monophosphates (NMPs), including 2'-Deoxycytidine 3'-monophosphate. The process involves several enzymatic steps that convert 2'-Deoxycytidine to its monophosphate form, highlighting the efficiency and specificity of enzymes in nucleotide synthesis (Arco & Fernández‐Lucas, 2017).

Applications De Recherche Scientifique

Application 1: DNA Sequencing and Synthesis

- Summary of Application: 2’-Deoxycytidine 3’-monophosphate ammonium salt is a nucleotide-like compound that is extensively employed in scientific research, especially in the disciplines of DNA sequencing and synthesis .

- Results or Outcomes: The outcomes of these applications can also vary widely, but the use of 2’-Deoxycytidine 3’-monophosphate ammonium salt can help to facilitate the process of DNA sequencing and synthesis, contributing to the advancement of research in this field .

Application 2: Study of DNA Strand Breakage and Nucleic Acid Base Modifications

- Summary of Application: 2’-Deoxycytidine 3’-monophosphate (3’-dCMP) and 3’-dCMPH are used as model molecules to elucidate the mechanisms of the nascent stage of DNA strand breakage and to study nucleic acid base modifications by adduct formation .

- Methods of Application: These compounds are used as model molecules in experimental procedures designed to study the mechanisms of DNA strand breakage and nucleic acid base modifications. The specific methods can vary depending on the experiment, but generally involve observing the interactions of these compounds with other molecules in the cell .

- Results or Outcomes: The results of these studies can contribute to our understanding of the mechanisms of DNA damage and repair, as well as the processes of nucleic acid base modification .

Application 3: Analysis of Metabolic Pathways of Cytidine Analogues

- Summary of Application: This compound is used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It’s particularly useful in the study of deoxycytidine analogues (dCas), which are widely used for the treatment of malignant diseases .

- Methods of Application: The technique is based on the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU). It provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .

- Results or Outcomes: This technique provides a quick and cheap method for the identification of cell lines exhibiting a lack of CDD activity. It also confirmed the importance of deoxycytidine kinase for dCas metabolism and indicated that dCMP deaminase can be fundamental in dCas deamination as well as CDD .

Application 4: Production of Phosphite Fertilizers

- Summary of Application: 2’-Deoxycytidine-3’-monophosphate ammonium salt is used in the production of phosphite fertilizers .

- Results or Outcomes: The use of this compound in the production of phosphite fertilizers can contribute to the advancement of agricultural practices .

Application 5: Detection of Phosphorus and Sulfur in Elements

- Summary of Application: This compound is used to detect the presence of phosphorus and sulfur in elements .

- Results or Outcomes: The use of this compound can help to facilitate the detection of phosphorus and sulfur in various elements, contributing to the advancement of research in this field .

Application 6: Synthesis of Alkylene Compounds

Propriétés

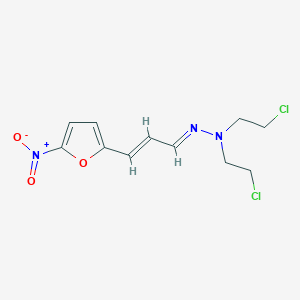

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTPYSBTEURORB-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine 3'-monophosphate ammonium salt | |

CAS RN |

102783-50-6 | |

| Record name | 3′-Cytidylic acid, 2′-deoxy-, diammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102783-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)